molecular formula C8H16BrNO B8639837 4-(2-bromoethyl)-3,3-dimethylmorpholine

4-(2-bromoethyl)-3,3-dimethylmorpholine

Cat. No.: B8639837
M. Wt: 222.12 g/mol
InChI Key: KOMNTJCUYJTVIY-UHFFFAOYSA-N
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Description

4-(2-bromoethyl)-3,3-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a bromine atom in the compound makes it a valuable intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-3,3-dimethylmorpholine typically involves the reaction of 3,3-dimethyl-morpholine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of electrochemical bromination techniques can also be employed to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethyl)-3,3-dimethylmorpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in solvents like ethanol or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction Reactions: Various oxidized or reduced morpholine derivatives are formed.

Scientific Research Applications

4-(2-bromoethyl)-3,3-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-ethyl)-3,3-dimethyl-morpholine
  • 4-(2-Iodo-ethyl)-3,3-dimethyl-morpholine
  • 4-(2-Fluoro-ethyl)-3,3-dimethyl-morpholine

Uniqueness

4-(2-bromoethyl)-3,3-dimethylmorpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making the compound a valuable intermediate for the synthesis of various derivatives .

Properties

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

4-(2-bromoethyl)-3,3-dimethylmorpholine

InChI

InChI=1S/C8H16BrNO/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7H2,1-2H3

InChI Key

KOMNTJCUYJTVIY-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1CCBr)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3,3-dimethyl-morpholin-4-yl)-ethanol (7.2 g, 45 mmol) and CBr4 (16.4 g, 49 mmol, 1.1 equiv.) in THF (150 mL) was added dropwise a solution of PPh3 (12.9 g, 49 mmol, 1.1 equiv.) in THF (75 mL). The resulting slurry was stirred at room temperature for 19 hours, at which time the slurry was diluted with hexanes and filtered. The filtrate was concentrated in vacuo and the resulting oil was diluted with CH2Cl2. The solution was then washed twice with NaHCO3 (aqueous, saturated) and brine. The aqueous layers were back-extracted with CH2Cl2 and the combined organic layers were dried over Na2SO4 and concentrated. The crude product was distilled (65° C., 0.5 torr) to provide 4-(2-Bromo-ethyl)-3,3-dimethyl-morpholine (5.4 g, 54%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 3.69 (t, 2H), 3.28 (s, 2H), 3.28 (t, 2H), 2.70 (t, 2H), 2.58 (t, 2H), 0.99 (s, 6H); LC/MS found 222.02 (M++H, C8H17BrNO requires 222.05).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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